molecular formula C11H13BF2O3 B2485089 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid CAS No. 2096331-20-1

4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid

Cat. No.: B2485089
CAS No.: 2096331-20-1
M. Wt: 242.03
InChI Key: RDZDOQDFRSSUFS-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid is a useful research compound. Its molecular formula is C11H13BF2O3 and its molecular weight is 242.03. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Organocatalysis

4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid and related boronic acids have been instrumental in asymmetric organocatalysis, significantly contributing to the synthesis of enantiomerically enriched cycloaddition products. For instance, the asymmetric organocatalysis of 4 + 3 cycloaddition reactions has been successfully demonstrated, leading to the production of single diastereomer cycloadducts with high enantiomeric excess, showcasing the effectiveness of such boronic acids in stereoselective synthesis processes (Harmata et al., 2003).

Catalysis with Diboron(4)/Pyridine

The use of this compound derivatives in catalysis, particularly involving diboron(4)/pyridine, has broadened the scope of cycloaddition reactions. This method offers a green and efficient alternative to traditional metal-based catalysts, allowing for the synthesis of complex cyclopentane compounds and facilitating formal synthesis of drugs and natural product-like compounds (Ding et al., 2022).

Supramolecular Assemblies

Boronic acids, including derivatives similar to this compound, have been effectively used in designing supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions, showcasing the potential of such boronic acids in constructing complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Cross-Coupling Reactions

The compound and its analogs have shown remarkable efficiency in catalyzing cross-coupling reactions, such as the Palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids. This process is noteworthy for its high substrate-catalyst ratios and yields, underlining the utility of boronic acids in facilitating complex organic transformations (Feuerstein et al., 2001).

DNA Modification and Bioorthogonal Chemistry

Boronic acids are used in the postsynthetic and sequence-specific ligation chemistry of phenylboronic acid to oligonucleotides, enabling orthogonal and postsynthetic incorporation of various functional groups, which is significant for applications like saccharide detection based on fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018). Additionally, they facilitate the rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions, proving crucial for bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems. This could involve studying the compound’s interactions with enzymes, receptors, and other proteins .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This could involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve studying potential applications of the compound, exploring new synthesis methods, or investigating its biological activity .

Properties

IUPAC Name

(4-cyclopentyloxy-2,3-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF2O3/c13-10-8(12(15)16)5-6-9(11(10)14)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZDOQDFRSSUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC2CCCC2)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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